Cas no 2227768-04-7 ((2R)-4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-2-amine)

(2R)-4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-2-amine structure
2227768-04-7 structure
Product Name:(2R)-4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-2-amine
CAS No:2227768-04-7
MF:C9H14F3N3
MW:221.222772121429
CID:6429577
PubChem ID:165855725
Update Time:2025-07-08

(2R)-4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-2-amine
    • EN300-1971497
    • 2227768-04-7
    • (2R)-4-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]butan-2-amine
    • Inchi: 1S/C9H14F3N3/c1-6(13)3-4-7-5-15(2)14-8(7)9(10,11)12/h5-6H,3-4,13H2,1-2H3/t6-/m1/s1
    • InChI Key: LDFDTIFEHSFHCN-ZCFIWIBFSA-N
    • SMILES: FC(C1C(=CN(C)N=1)CC[C@@H](C)N)(F)F

Computed Properties

  • Exact Mass: 221.11398195g/mol
  • Monoisotopic Mass: 221.11398195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 43.8Ų

(2R)-4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-2-amine Pricemore >>

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Additional information on (2R)-4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbutan-2-amine

(2R)-4-(1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-4-Yl)Butan-2-Amine: A Comprehensive Overview

(2R)-4-(1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-4-Yl)Butan-2-Amine, with the CAS number 2227768-04-7, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound, often referred to as a pyrazole derivative, has garnered attention due to its unique structural properties and potential applications in drug discovery and development.

The molecular structure of this compound is characterized by a pyrazole ring system, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The pyrazole ring is further substituted with a trifluoromethyl group at the 3-position and a methyl group at the 1-position, contributing to its electronic and steric properties. The butan-2-amino group attached at the 4-position of the pyrazole ring introduces additional complexity to the molecule, making it a versatile scaffold for further functionalization.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly as potential leads for anti-inflammatory, antitumor, and antimicrobial agents. The trifluoromethyl group, a common substituent in pharmaceutical compounds, enhances lipophilicity and stability, while the amino group provides opportunities for hydrogen bonding interactions, which are critical for bioavailability and target binding.

One of the most notable advancements in the study of this compound involves its synthesis and optimization. Researchers have employed various strategies to synthesize this compound efficiently, including microwave-assisted synthesis and catalytic methods. These approaches have not only improved yields but also reduced reaction times, making it more feasible for large-scale production.

In terms of pharmacological activity, this compound has shown promising results in preclinical studies. For instance, it has demonstrated potent inhibitory effects on key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to modulate cellular signaling pathways associated with cancer progression has positioned it as a candidate for anticancer drug development.

The stereochemistry of this compound is another critical aspect that has been extensively studied. The (2R) configuration at the butanamine moiety plays a pivotal role in determining its biological activity and selectivity. Stereoisomerism is a common phenomenon in pharmaceutical compounds, and understanding its impact on activity is crucial for optimizing therapeutic efficacy.

Moreover, computational modeling techniques such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) analysis have been employed to predict the binding affinity of this compound to various drug targets. These studies have provided valuable insights into its interaction patterns with proteins and enzymes, paving the way for rational drug design.

In conclusion, (2R)-4-(1-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-4-Yl)Butan-2-Amine represents a compelling example of how structural complexity can be harnessed to develop novel therapeutic agents. With ongoing research focusing on its synthesis, biological activity, and pharmacokinetics, this compound holds immense potential in advancing medical science.

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